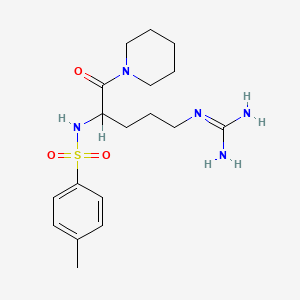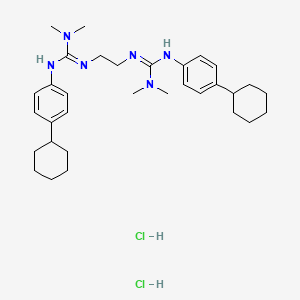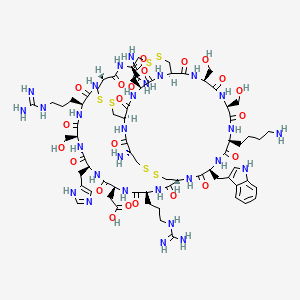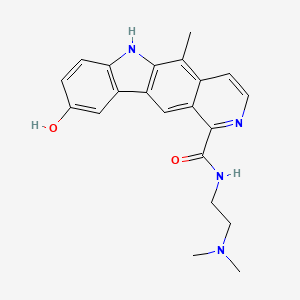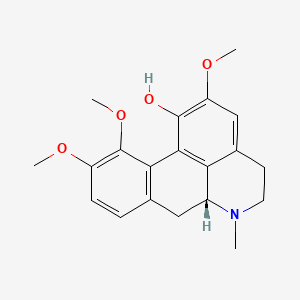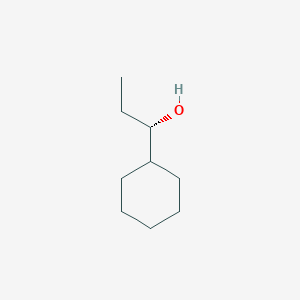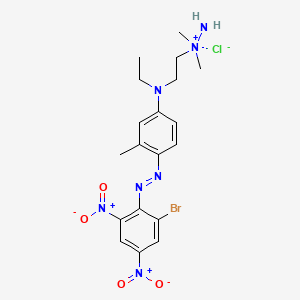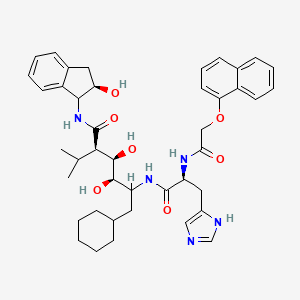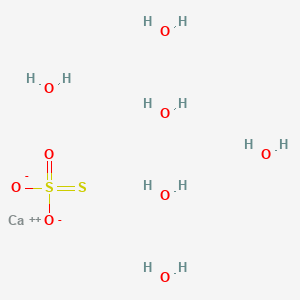
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a hexahydro-2-oxo-1H-azepin-1-yl moiety, and an oxydi-2,1-ethanediyl ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester typically involves multiple steps. The starting materials include hexahydro-2-oxo-1H-azepin-1-yl and 1,3,3-trimethylcyclohexyl derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: Other compounds with similar structures and functional groups.
Hexahydro-2-oxo-1H-azepin-1-yl derivatives: Compounds containing the hexahydro-2-oxo-1H-azepin-1-yl moiety.
Oxydi-2,1-ethanediyl esters: Compounds with the oxydi-2,1-ethanediyl ester linkage.
Uniqueness
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74186-19-9 |
|---|---|
Fórmula molecular |
C40H68N6O9 |
Peso molecular |
777.0 g/mol |
Nombre IUPAC |
2-[2-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methylcarbamoyloxy]ethoxy]ethyl N-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C40H68N6O9/c1-37(2)21-29(43-33(49)45-15-11-7-9-13-31(45)47)23-39(5,25-37)27-41-35(51)54-19-17-53-18-20-55-36(52)42-28-40(6)24-30(22-38(3,4)26-40)44-34(50)46-16-12-8-10-14-32(46)48/h29-30H,7-28H2,1-6H3,(H,41,51)(H,42,52)(H,43,49)(H,44,50) |
Clave InChI |
GPFOTLHGBUNXBI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)OCCOCCOC(=O)NCC2(CC(CC(C2)(C)C)NC(=O)N3CCCCCC3=O)C)NC(=O)N4CCCCCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



